CID 16220083
Description
Properties
CAS No. |
56070-25-8 |
|---|---|
Molecular Formula |
C9H13LiN2O9P |
Molecular Weight |
331.1 g/mol |
InChI |
InChI=1S/C9H13N2O9P.Li/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18); |
InChI Key |
OAVTXGLFBYFQTC-UHFFFAOYSA-N |
SMILES |
[Li].C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O |
Canonical SMILES |
[Li].C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Provided Evidence
- (Oscillatoxin derivatives) references CIDs 101283546, 185389, 156582093, and 156582092 but omits CID 16220083 .

- and discuss PubChem identifiers (CIDs) in the context of cheminformatics workflows but lack specific compound data .
- The remaining evidence focuses on NLP models, journal guidelines, or generic chemical comparison frameworks, which are irrelevant to this compound.
Recommended Approach for Comparative Analysis of this compound
To conduct a professional comparison, the following steps are advised:
Retrieve Structural and Functional Data for this compound
- Use PubChem or ChemSpider to obtain:
- IUPAC name, molecular formula, and 2D/3D structure.
- Physicochemical properties (e.g., logP, molecular weight, solubility).
- Biological targets or functional roles (e.g., enzyme inhibition, receptor binding).
Identify Structurally Similar Compounds
- Perform a PubChem Structure Search using the "Similarity" tool to retrieve analogs based on Tanimoto coefficient thresholds (e.g., ≥70% similarity).
- Example search parameters: Property this compound Analog 1 Analog 2 Molecular Weight [Value] [Value] [Value] LogP [Value] [Value] [Value] Hydrogen Bond Donors [Value] [Value] [Value]
Functional Comparison with Known Inhibitors/Substrates
- Compare this compound with compounds in (e.g., betulinic acid, CID 64971) if it belongs to the triterpenoid class. Tabulate key differences: Compound CID Target Enzyme IC50 (nM) Selectivity this compound 16220083 [Target] [Value] [Value] Betulinic Acid 64971 CYP3A4 1200 Low 3-O-Caffeoyl Betulin 10153267 CYP2C9 450 Moderate
Experimental Validation
- Reference for standardized synthesis and characterization protocols .
- Use assays (e.g., enzymatic inhibition, cytotoxicity) to compare this compound with analogs.
Critical Considerations for Authoritative Comparisons
- Structural Similarity ≠ Functional Similarity: Minor structural changes (e.g., hydroxyl group position) can drastically alter bioactivity .
- Data Reproducibility : Adhere to guidelines in and for rigorous data reporting .
- Ethical Compliance : Follow safety protocols for hazardous compounds as outlined in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

